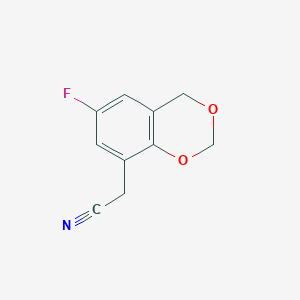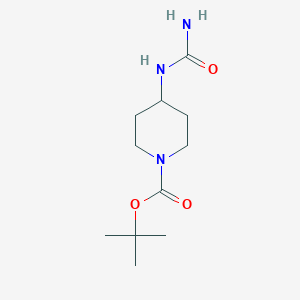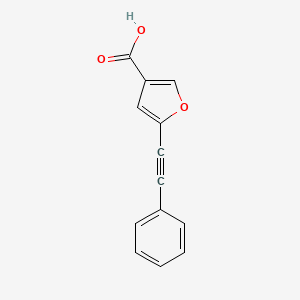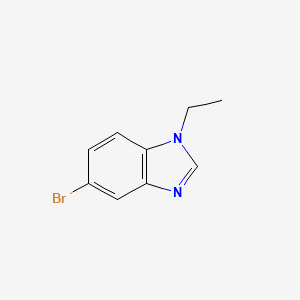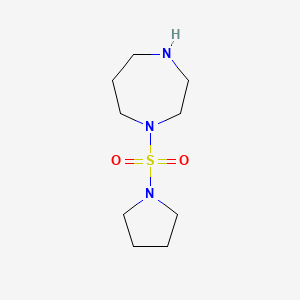
1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Descripción general
Descripción
1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, also known as 1-PSD, is a chiral sulfonamide that has been utilized in a variety of scientific research applications. It has been used as a chiral catalyst in the synthesis of various compounds, as well as a chiral ligand in catalytic asymmetric transformations. Additionally, 1-PSD has been used as a chiral auxiliary in the synthesis of a range of compounds, including pharmaceuticals, natural products, and fine chemicals.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1,4-Diazepines, including derivatives similar to "1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane," are notable for their diverse synthetic routes and chemical reactivity. These compounds are synthesized through various methods, offering a wide range of biological activities due to their structural versatility. The literature emphasizes the importance of 1,4-diazepines in medicinal chemistry, highlighting their potential in developing new pharmaceuticals (Rashid et al., 2019).
Biological Significance and Pharmaceutical Applications
The review of 1,4-diazepine derivatives uncovers their significant biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This broad spectrum of biological activities underlines the potential of these compounds in pharmaceutical applications, suggesting that derivatives of 1,4-diazepine, like "1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane," could be explored for various therapeutic uses (Rashid et al., 2019).
Environmental and Material Science Applications
While not directly related to "1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane," the application of diazepine compounds extends beyond pharmaceuticals into environmental science and materials engineering. For example, benzodiazepine derivatives have been studied for their occurrence, fate, and transformation in water treatment, highlighting the environmental impact of pharmaceutical residues and the need for effective removal strategies to prevent ecological harm (Kosjek et al., 2012).
Propiedades
IUPAC Name |
1-pyrrolidin-1-ylsulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c13-15(14,11-6-1-2-7-11)12-8-3-4-10-5-9-12/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQGGUDCNSGJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



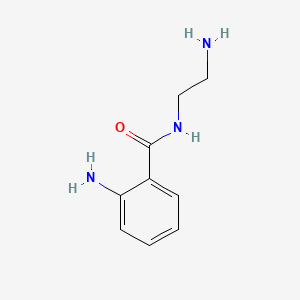
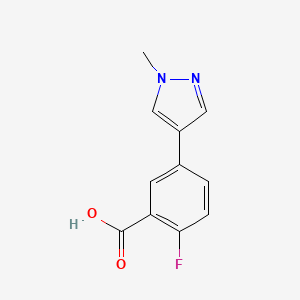
![N-[(3-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1518767.png)
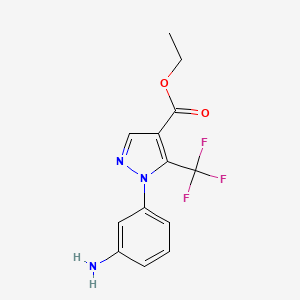
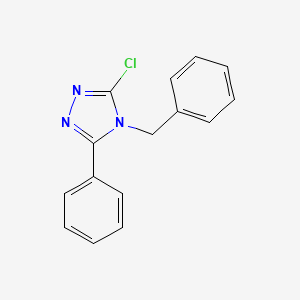
![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)
![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)
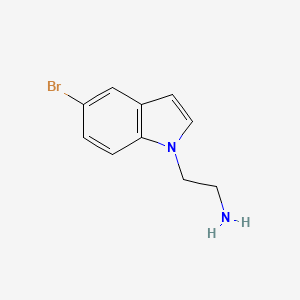
![4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1518778.png)
![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)
